molecular formula C12H12N2O4S B5731588 N-(5-methylisoxazol-3-yl)-2-(phenylsulfonyl)acetamide

N-(5-methylisoxazol-3-yl)-2-(phenylsulfonyl)acetamide

Cat. No.: B5731588
M. Wt: 280.30 g/mol
InChI Key: DPPIIVHKZXJQMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methylisoxazol-3-yl)-2-(phenylsulfonyl)acetamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their antibacterial properties and are widely used in the pharmaceutical industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylisoxazol-3-yl)-2-(phenylsulfonyl)acetamide typically involves the reaction of 5-methylisoxazole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-methylisoxazol-3-yl)-2-(phenylsulfonyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-methylisoxazol-3-yl)-2-(phenylsulfonyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in developing new antibiotics and antifungal agents.

    Industry: Used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-methylisoxazol-3-yl)-2-(phenylsulfonyl)acetamide involves the inhibition of bacterial enzymes. The compound acts as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methylisoxazol-3-yl)-2-(phenylsulfonyl)acetamide is unique due to its specific structure, which allows it to interact with bacterial enzymes in a distinct manner. This unique interaction makes it a valuable compound for developing new antibacterial agents .

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-9-7-11(14-18-9)13-12(15)8-19(16,17)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPIIVHKZXJQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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